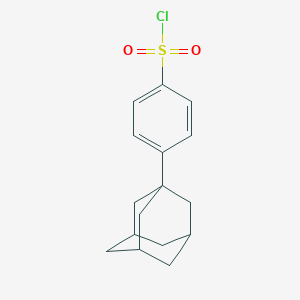

4-(1-Adamantyl)benzenesulfonyl chloride

描述

Historical Context of Adamantane (B196018) Chemistry and its Evolution in Organic Synthesis

The journey of adamantane chemistry began not in the laboratory, but in the realm of theoretical postulation. In 1924, H. Decker first suggested the existence of this unique hydrocarbon, which he named "decaterpene". wikipedia.org However, the first successful laboratory synthesis was not achieved until 1941 by Vladimir Prelog. wikipedia.orgworldscientific.com This initial synthesis was a multi-step and low-yielding process, making adamantane a chemical curiosity rather than a readily accessible building block. wikipedia.orgnih.gov

A pivotal moment in the history of adamantane chemistry came in 1957 when Paul von Ragué Schleyer developed a remarkably efficient synthesis. wikipedia.org Schleyer's method involved the Lewis acid-catalyzed rearrangement of dicyclopentadiene, which dramatically increased the yield and made adamantane readily available for widespread research. wikipedia.orgnih.gov This breakthrough unlocked the potential of adamantane and its derivatives, paving the way for their exploration in a multitude of scientific disciplines. wikipedia.orgyoutube.comnih.gov The discovery of adamantane in petroleum in 1933 had already hinted at its natural existence and stability, further fueling interest in this diamondoid compound. wikipedia.orgworldscientific.comyoutube.com

Significance of Adamantyl Moieties in Advanced Organic Chemistry and Materials Science

The adamantyl group, with its rigid and sterically bulky three-dimensional structure, imparts a range of desirable properties to molecules. wikipedia.orgnih.govresearchgate.net This unique cage-like structure, composed of three fused cyclohexane (B81311) rings in a chair conformation, provides exceptional thermal and chemical stability. wikipedia.org In medicinal chemistry, the incorporation of an adamantyl moiety can enhance the lipophilicity of a drug molecule, which can improve its absorption, distribution, and metabolic stability. nih.govnih.govresearchgate.net The rigidity of the adamantane cage can also serve as a robust anchor or a conformational lock, influencing the biological activity of the parent molecule. nih.govnih.gov

Beyond pharmaceuticals, adamantane derivatives are crucial in materials science. rsc.org Their rigid structure and well-defined geometry make them ideal building blocks for the construction of polymers with high thermal stability and specific mechanical properties. koreascience.kr The incorporation of adamantyl groups can influence the packing of polymer chains, leading to materials with enhanced properties. Furthermore, the unique host-guest chemistry of adamantane with cyclodextrins has been exploited in the development of supramolecular assemblies and drug delivery systems. nih.gov

Overview of Benzenesulfonyl Chloride Scaffolds in Synthetic and Medicinal Chemistry

Benzenesulfonyl chloride is a versatile and widely used reagent in organic synthesis. emcochemicals.comchemimpex.comwikipedia.org Its primary role is as a precursor for the synthesis of sulfonamides and sulfonate esters. wikipedia.orgamebaownd.com The reaction of benzenesulfonyl chloride with primary and secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. solubilityofthings.comresearchgate.net The resulting sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs. emcochemicals.comamebaownd.comsolubilityofthings.com

In synthetic chemistry, the sulfonyl group can act as a protecting group for amines and can also be used to activate alcohols for nucleophilic substitution reactions by converting them into good leaving groups (sulfonate esters). amebaownd.comsolubilityofthings.com The reactivity of the sulfonyl chloride group makes it a valuable tool for introducing the benzenesulfonyl moiety into a wide range of organic molecules, thereby modifying their physical and chemical properties. chemimpex.com The synthesis of benzenesulfonyl chloride itself is typically achieved through the chlorosulfonation of benzene (B151609). wikipedia.org

Rationale for Focused Academic Inquiry into 4-(1-Adamantyl)benzenesulfonyl Chloride

The compound this compound represents a fascinating convergence of the distinct chemical worlds of adamantane and benzenesulfonyl chloride. scbt.comechemi.com The rationale for its dedicated study stems from the potential to create novel molecules that synergistically combine the advantageous properties of both moieties. The bulky and lipophilic adamantyl group attached to the para position of the benzenesulfonyl chloride ring is expected to exert significant steric and electronic effects.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1-adamantyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKZBSLGLBVFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377916 | |

| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144174-50-5 | |

| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Studies of 4 1 Adamantyl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur is the hallmark of sulfonyl chloride chemistry. These reactions typically proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions. For arenesulfonyl chlorides, the reaction involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion.

The reaction of 4-(1-adamantyl)benzenesulfonyl chloride with primary or secondary amines is a key transformation that yields the corresponding N-substituted sulfonamides. This reaction is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent expulsion of a chloride ion.

While specific kinetic and thermodynamic data for the sulfonamide formation from this compound are not extensively documented in the literature, the mechanism can be understood from studies of analogous arenesulfonyl chlorides. The reaction of arenesulfonyl chlorides with amines generally follows second-order kinetics, being first order in both the sulfonyl chloride and the amine.

The hydrolysis of substituted benzenesulfonyl chlorides, a related nucleophilic substitution reaction, has been shown to proceed via an SN2 mechanism. rsc.org For these reactions, electron-withdrawing substituents on the aromatic ring accelerate the reaction, while electron-donating substituents retard it. For instance, in the hydrolysis of benzenesulfonyl chlorides in 50% acetone/water, a p-methyl substituent, which is electron-donating, decreases the rate constant compared to the unsubstituted compound. beilstein-journals.org Given that the 1-adamantyl group is known to be a weak electron-donating group through induction, it is expected to slightly decrease the rate of sulfonamide formation compared to unsubstituted benzenesulfonyl chloride due to electronic effects.

The thermodynamics of sulfonamide formation are generally favorable, with the formation of a stable S-N bond and the release of hydrogen chloride, which is typically scavenged by an excess of the amine reactant or an added base.

The 1-adamantyl group is characterized by its significant steric bulk and its weak electron-donating inductive effect.

Electronic Effects : The 1-adamantyl group, acting as an alkyl group, is weakly electron-releasing. This effect increases the electron density on the benzene (B151609) ring and, to a lesser extent, on the sulfonyl group. An increase in electron density at the sulfur atom makes it slightly less electrophilic, thereby reducing the rate of attack by a nucleophile. This is consistent with the observed trend for other electron-donating groups in the para position of benzenesulfonyl chlorides, which slow down the rate of nucleophilic substitution. beilstein-journals.org

Besides the formation of sulfonamides, this compound can undergo other nucleophilic substitution reactions where the sulfonyl group is transferred to a different nucleophile.

Hydrolysis : In the presence of water, this compound will undergo hydrolysis to form the corresponding 4-(1-adamantyl)benzenesulfonic acid. This reaction is generally slow in neutral water but is accelerated by the presence of base. rsc.org The mechanism is analogous to sulfonamide formation, with water acting as the nucleophile. The hydrolysis must be considered as a potential side reaction when performing other nucleophilic substitutions in the presence of moisture. orgsyn.org

Alcoholysis : Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. Similar to hydrolysis, this reaction proceeds via nucleophilic attack of the alcohol on the sulfonyl center. The rate of alcoholysis would also be influenced by the steric bulk of the alcohol and the electronic properties of the adamantyl group.

The table below summarizes the expected reactivity of this compound in various nucleophilic substitution reactions.

| Nucleophile | Product Type | Expected Relative Rate |

| Primary/Secondary Amine | Sulfonamide | Moderate to Fast |

| Water | Sulfonic Acid | Slow |

| Alcohol | Sulfonate Ester | Slow to Moderate |

Formation of Sulfonamides

Radical Reactions Involving this compound

While the chemistry of sulfonyl chlorides is dominated by ionic reactions, they can also participate in radical processes. The generation of radicals from sulfonyl chlorides typically requires energy input in the form of heat or light and may involve a radical initiator. These reactions can lead to the formation of sulfonyl radicals through homolytic cleavage of the S-Cl bond.

The generation of an adamantyl radical from this compound would necessitate the homolytic cleavage of the C-S bond. This process is generally considered to be less favorable than the cleavage of the S-Cl bond. However, under specific conditions such as high-energy photolysis, fragmentation of the molecule could potentially lead to the formation of a 1-adamantyl radical.

The 1-adamantyl radical is a tertiary bridgehead radical with interesting reactivity. Studies on adamantyl radicals generated from other precursors have shown that they can be activated by UV radiation to participate in hydrogen abstraction reactions. rsc.org Furthermore, the 1-adamantyl radical has been shown to be generated under photolytic conditions from other precursors and can participate in reactions such as Minisci-type alkylations. nih.gov

Should the 1-adamantyl radical be formed from this compound, its subsequent reactivity would likely involve hydrogen abstraction from the solvent or other molecules, or addition to unsaturated systems. However, the more probable radical pathway for arenesulfonyl chlorides involves the formation of a sulfonyl radical (ArSO₂•) through the cleavage of the weaker S-Cl bond. This sulfonyl radical can then undergo further reactions, such as addition to alkenes or alkynes. rsc.org There is currently limited direct evidence in the literature for the generation of adamantyl radicals from the corresponding benzenesulfonyl chloride under typical radical conditions.

Carbon-Sulfur Bond Formation

The formation of a carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry, and sulfonyl chlorides are versatile precursors for this purpose. Several modern synthetic methods have been developed for the direct conversion of arenesulfonyl chlorides into thioethers and other sulfur-containing compounds.

One notable method involves a one-pot synthesis of thioethers and thioesters directly from sulfonyl chlorides by using them as thiol surrogates. nih.govresearchgate.net This process is mediated by phosphine-based deoxygenation, where a transient intermediate is formed and subsequently trapped by nucleophiles like activated alcohols or carboxylic acids to forge the C-S bond. nih.govresearchgate.net The operational simplicity and broad functional group tolerance of this method make it highly applicable for late-stage functionalization in complex molecule synthesis. nih.gov

Another innovative approach utilizes 1,1'-azobis(dicyclohexylamidine) (ADDP) to facilitate C-S bond formation between sulfonyl chlorides and alcohols. rsc.org This protocol is lauded for its use of inexpensive, stable, and odorless sulfonyl chlorides with widely available and less toxic alcohols. rsc.org It demonstrates a broad substrate scope and functional group tolerance. A particularly interesting application of this method is the synthesis of methyl thioethers using methanol, providing a green and convenient methylating strategy. rsc.org

While not directly involving this compound, these general methodologies are applicable to arenesulfonyl chlorides and represent viable pathways for C-S bond formation starting from this substrate.

Electrophilic Aromatic Substitution with the Adamantylbenzene Moiety

The adamantylbenzene portion of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.combyjus.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. byjus.comuci.edu

The substituent already present on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile. uci.edulibretexts.org The 1-adamantyl group is a bulky alkyl group. Alkyl groups are electron-donating through an inductive effect, which enriches the electron density of the benzene ring. uci.edulibretexts.org This increased nucleophilicity makes the ring more reactive towards electrophiles than benzene itself, thus classifying the adamantyl group as an "activating" group. libretexts.org

Furthermore, activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to their own location. uci.edulibretexts.org Therefore, in electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions on the adamantylbenzene moiety of the title compound, substitution would be expected to occur primarily at the positions ortho to the adamantyl group. The para position is already occupied by the sulfonyl chloride group.

For instance, the nitration of 1-adamantyl-bearing aromatic ketones has been studied, revealing a significant propensity for ortho-nitration. researchgate.net Similarly, the nitration of methylbenzene (toluene), which also has an activating alkyl group, proceeds about 25 times faster than benzene and yields primarily ortho- and para-substituted products. libretexts.orgchemguide.co.uk Given these principles, electrophilic attack on this compound would predictably yield the 2-substituted product (ortho to the adamantyl group).

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for forming and transforming chemical bonds, and arenesulfonyl chlorides can participate in such reactions. While the direct use of this compound in these reactions is not extensively documented, the reactivity of the arenesulfonyl chloride functional group is well-established in various catalytic cycles.

A key transformation is the transition-metal-catalyzed cross-coupling to form C-S bonds, a reaction of significant importance in medicinal chemistry and materials science. researchgate.net Palladium-catalyzed reactions, for example, are highly effective for the cross-coupling of aryl halides with thiols. youtube.com In a similar vein, arenesulfonyl chlorides can serve as precursors for sulfone synthesis or, more recently, as sulfenylation agents for creating aryl thioethers. researchgate.net

Ruthenium(II) complexes have been shown to catalyze the addition of arenesulfonyl chlorides to olefins. acs.org Additionally, photocatalysis has emerged as a mild and efficient strategy for C-S bond formation. These methods often involve the generation of radical intermediates from sulfur-containing precursors under visible light, which then engage in coupling reactions. nih.gov While these examples may not use the specific adamantyl-substituted substrate, they illustrate the potential of the sulfonyl chloride group to undergo a variety of transformations facilitated by transition metals, including but not limited to palladium, ruthenium, nickel, and copper catalysts. youtube.comacs.org

Solvolysis Mechanisms and Kinetic Solvent Isotope Effects

The solvolysis of arenesulfonyl chlorides (ArSO₂Cl) has been a subject of extensive mechanistic investigation to determine whether the reaction proceeds through a unimolecular (Sₙ1-like) or bimolecular (Sₙ2-like) pathway at the sulfur atom. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction involves the displacement of the chloride ion by a solvent molecule (e.g., water, alcohol). koreascience.kr

A key diagnostic tool in these studies is the kinetic solvent isotope effect (KSIE), which compares the reaction rate in a protonated solvent (like H₂O or CH₃OH) to its deuterated counterpart (D₂O or CH₃OD). beilstein-journals.orgkoreascience.kr For the hydrolysis of benzenesulfonyl chloride, the KSIE (kH₂O/kD₂O) is approximately 1.56, a value significantly higher than that observed for the hydrolysis of alkyl chlorides (typically 1.20-1.25). beilstein-journals.orgbeilstein-journals.org This elevated KSIE for sulfonyl chlorides is interpreted as indicating a greater degree of bond-making in the transition state, which is characteristic of a bimolecular (Sₙ2) mechanism, possibly with general-base catalysis from a second solvent molecule. koreascience.krkoreascience.krnih.gov Studies on various substituted benzenesulfonyl chlorides have reported KSIE values ranging from 1.46 to 1.86, consistently supporting a bimolecular pathway. koreascience.krnih.gov

Table 1: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Various Sulfonyl Chlorides

| Compound | Solvent System | KSIE (kH/kD) | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | H₂O/D₂O | 1.56 | beilstein-journals.org, beilstein-journals.org |

| Methanesulfonyl chloride | H₂O/D₂O | 1.57 | beilstein-journals.org, beilstein-journals.org |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | MeOH/MeOD | 1.75 | koreascience.kr |

| 2,4-Dimethoxybenzenesulfonyl chloride | MeOH/MeOD | 1.74 | koreascience.kr |

| trans-β-Styrenesulfonyl chloride | H₂O/D₂O | 1.46 | nih.gov |

| trans-β-Styrenesulfonyl chloride | MeOH/MeOD | 1.76 | nih.gov |

These findings suggest that the solvolysis of this compound would also proceed via an Sₙ2 mechanism, characterized by a transition state with significant nucleophilic participation from the solvent.

The Grunwald-Winstein equations are linear free-energy relationships used to quantify the effect of the solvent on solvolysis rates and to probe reaction mechanisms. beilstein-journals.orgnih.gov The original equation, log(k/k₀) = mY, correlates the rate constant (k) with the solvent's ionizing power (Y). However, for reactions with significant nucleophilic solvent assistance, this equation often fails, leading to scattered plots.

The extended Grunwald-Winstein equation, log(k/k₀) = lN + mY, provides a more accurate model by incorporating a term for solvent nucleophilicity (N). beilstein-journals.orgbeilstein-journals.org In this equation:

l is the sensitivity of the reaction rate to changes in solvent nucleophilicity (N).

m is the sensitivity of the reaction rate to changes in solvent ionizing power (Y).

The magnitudes of l and m serve as crucial mechanistic indicators. A high l value coupled with a moderate m value is indicative of a bimolecular (Sₙ2) mechanism, where bond formation is a key part of the rate-determining step. Conversely, a low l value and a high m value suggest a unimolecular (Sₙ1) mechanism, dominated by the ionization and breaking of the sulfur-chlorine bond.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Arenesulfonyl Chlorides

| Compound | l (Sensitivity to N) | m (Sensitivity to Y) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.01 | 0.61 | Sₙ2 | koreascience.kr |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | Dissociative Sₙ2 | koreascience.kr |

| 2,4-Dimethoxybenzenesulfonyl chloride | 0.93 | 0.65 | Sₙ2 | koreascience.kr |

The two solvent parameters in the extended Grunwald-Winstein equation, nucleophilicity (N) and ionizing power (Y), quantify distinct solvent properties that influence the solvolysis reaction rate.

Solvent Ionizing Power (Y) reflects the ability of the solvent to stabilize charged species, particularly the separating ions (ArSO₂⁺ and Cl⁻) in the transition state of an ionization process. The original Y scale was based on the solvolysis of tert-butyl chloride, a reaction that proceeds via an Sₙ1 mechanism. beilstein-journals.orgbeilstein-journals.org More refined scales, like YCl, are based on the solvolysis of 1-adamantyl chloride to minimize complications from solvent nucleophilic participation. beilstein-journals.org

Solvent Nucleophilicity (N) measures the ability of the solvent to act as a nucleophile and donate an electron pair to an electrophilic center. The most common scale, Nₜ, is based on the solvolysis of the S-methyldibenzothiophenium ion. beilstein-journals.orgbeilstein-journals.org

For the solvolysis of arenesulfonyl chlorides, including this compound, the reaction rate is sensitive to changes in both N and Y. The high sensitivity to solvent nucleophilicity (l > 0.7) demonstrates that the solvent is acting as a nucleophile in the rate-determining step, directly attacking the sulfur atom. koreascience.krkoreascience.kr The moderate sensitivity to solvent ionizing power (m ≈ 0.4-0.6) indicates that there is also significant charge separation and bond-breaking occurring in the transition state. koreascience.krkoreascience.kr This dual dependence confirms a concerted but asynchronous Sₙ2 mechanism, where bond-formation and bond-breaking occur in the same step, but perhaps not to the same extent.

Advanced Applications of 4 1 Adamantyl Benzenesulfonyl Chloride in Chemical Research

Medicinal Chemistry and Pharmaceutical Research

In the quest for new therapeutics, the adamantane (B196018) scaffold is frequently employed to enhance the pharmacological profile of bioactive molecules. 4-(1-Adamantyl)benzenesulfonyl chloride serves as a key building block in this endeavor, enabling the incorporation of the adamantyl group into various drug candidates.

The primary utility of this compound in synthesis is its ability to react with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone for creating a library of novel compounds for biological screening. The adamantyl group is a highly lipophilic, rigid structure that can improve a drug's metabolic stability or anchor it within the binding pocket of a target protein.

Research has demonstrated the synthesis of various bioactive molecules using adamantyl-containing sulfonyl precursors. A notable example includes the creation of N-arylsulfonyl-N'-adamantylureas, which have been investigated for their hypoglycemic properties, showing the potential of this class of compounds in metabolic disease research. nih.gov The synthesis strategy often involves the reaction of the sulfonyl chloride with an appropriate amine to generate a sulfonamide, which can then be further modified. This approach is foundational in developing new chemical entities with potential therapeutic applications. researchgate.netnih.gov

This compound has been identified as a potent inhibitor of human cytochrome P450 (CYP) enzymes. biosynth.com These enzymes are crucial for the metabolism of a vast majority of drugs. By inhibiting these enzymes, compounds like this compound can alter the pharmacokinetics of other drugs, a property that is useful for research purposes in studying metabolic pathways. The compound is reported to bind to the active site of cytochrome P450, physically blocking substrate access. biosynth.com

Table 1: Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Action |

|---|

This table presents the reported enzyme inhibition data for this compound.

Sulfonamides, the class of compounds readily synthesized from this compound, are a well-established pharmacophore with a broad range of therapeutic applications. When combined with the adamantane moiety, the resulting derivatives hold significant promise in several disease areas.

Anticancer Activity : Benzenesulfonamide derivatives have been explored as anticancer agents, in part through their ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors. researchgate.net

Androgen Receptor Antagonism : Structurally related sulfonamides have been developed as antagonists of the androgen receptor, a key target in the treatment of prostate cancer. nih.gov The incorporation of a bulky group like adamantane can enhance binding affinity and specificity.

Hypoglycemic Agents : As previously mentioned, N-arylsulfonyl-N'-adamantylureas have shown potential as agents for lowering blood glucose, indicating a possible role in treating diabetes. nih.gov

The therapeutic strategy involves using the sulfonamide group to interact with the target enzyme or receptor, while the adamantyl group optimizes the compound's physical properties and provides additional favorable interactions with the biological target.

The adamantane cage is not only used to modify the bioactivity of a single molecule but also serves as a structural core for constructing complex drug delivery systems. nih.gov Its rigid and well-defined three-dimensional structure makes it an ideal anchor or building block for macromolecules.

Researchers have synthesized multi-arm, star-shaped polymers using an adamantane core, such as 1,3,5,7-tetrahydroxyadamantane. nih.gov These polymers can self-assemble into micelles capable of encapsulating and delivering anticancer drugs. While these systems may not be synthesized directly from this compound, they demonstrate the significant utility of the adamantane scaffold in advanced drug delivery platforms. nih.gov The title compound represents a tool for attaching this valuable scaffold to other functional components of a delivery system.

Materials Science and Polymer Chemistry

The unique physical properties of the adamantyl group—namely its bulk, rigidity, and thermal stability—are highly desirable in the field of materials science. This compound provides a reactive handle to incorporate this group into various materials.

The introduction of adamantane into polymer chains can significantly alter the material's properties. The sulfonyl chloride group of this compound is reactive toward functional groups present on other monomers or polymer backbones, allowing for its covalent incorporation.

One strategy involves the post-polymerization modification of existing polymers. For example, the adamantyl group has been installed onto polystyrene-based block copolymers. rsc.org This modification can increase the incompatibility between polymer blocks, leading to more well-defined microphase separation at smaller length scales. rsc.org Furthermore, related benzenesulfonyl chlorides have been used as chain-transfer agents in polymerization reactions to create branched polymer structures, a technique that could be adapted using the title compound to introduce adamantyl-containing branches. researchgate.net

Table 2: Benefits of Adamantyl Group Incorporation in Polymers

| Property | Effect |

|---|---|

| Thermal Stability | Increased rsc.org |

| Glass Transition Temperature (Tg) | Increased rsc.org |

| Etching Contrast | Increased rsc.org |

This table summarizes the observed benefits of incorporating the adamantyl moiety into polymeric structures based on published research.

Design of Novel Functional Materials

The incorporation of the 4-(1-adamantyl)benzenesulfonyl group, or more commonly the adamantyl moiety itself, into polymers results in materials with significantly enhanced properties. The bulky and rigid nature of the adamantane cage disrupts polymer chain packing, which can improve thermal stability, mechanical strength, and optical properties. researchgate.netingentaconnect.com

Research has demonstrated that polymers containing adamantyl skeletons exhibit high glass transition temperatures and superior thermal stability. jst.go.jp For instance, the introduction of an adamantane group into a methacrylate (B99206) polymer chain has been shown to improve its thermal and mechanical properties. researchgate.netingentaconnect.com These adamantane-containing methacrylate polymers also display higher transparency in the UV-visible region (>95%) and lower water absorption and dielectric constants when compared to conventional polymers like poly(methyl methacrylate) (PMMA). ingentaconnect.com

The synthesis of these functional materials can be achieved through various polymerization techniques. Methods such as free radical copolymerization, coupling polymerization of brominated adamantane derivatives, and ring-opening polymerization of dehydroadamantanes have been successfully employed. researchgate.netjst.go.jp Furthermore, living anionic polymerization has been used to create well-defined block copolymers containing adamantyl groups, possessing predictable molecular weights and narrow molecular weight distributions. jst.go.jp These polymers are investigated for specialized applications, including in dry etching masks and other polymer formulations. wikipedia.orgyoutube.com

Table 1: Comparison of Properties of Adamantane-Containing Polymers This table provides an illustrative comparison based on findings from studies on adamantyl-containing methacrylate polymers.

| Property | Poly(methyl methacrylate) (PMMA) | Adamantane-Containing Methacrylate Copolymers | Reference |

|---|---|---|---|

| Thermal Stability | Lower | Improved decomposition temperature | researchgate.net |

| Mechanical Properties | Standard | Enhanced | researchgate.netingentaconnect.com |

| Transparency (% in UV-Vis) | Lower | >95% | ingentaconnect.com |

| Water Absorption | Higher | Lower | ingentaconnect.com |

| Dielectric Constant | Higher | Lower | ingentaconnect.com |

| Refractive Index | ~1.49 | 1.51–1.52 | ingentaconnect.com |

Supramolecular Chemistry and Host-Guest Interactions

The adamantane group is a cornerstone in the field of supramolecular chemistry, acting as a classic "guest" molecule in host-guest systems. nih.govpensoft.net Its size, shape, and hydrophobic nature allow it to fit snugly within the cavities of "host" molecules like cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.govnih.gov The this compound molecule leverages this property, with the adamantyl cage serving as the primary recognition motif.

These host-guest interactions are driven by a combination of forces, including van der Waals interactions, hydrophobic effects, and C-H···π interactions. nih.govjyu.fi The formation of these non-covalent complexes is fundamental to creating self-assembled supramolecular systems with applications in surface recognition and the development of drug delivery platforms. nih.govpensoft.netnih.gov For example, adamantane derivatives can be incorporated into liposomes, where they can anchor to the lipid bilayer, or form strong complexes with cyclodextrins. nih.govpensoft.netresearchgate.net

Advanced techniques such as single-molecule force spectroscopy have been employed to quantify the stability of these interactions. Studies on the adamantane-cucurbit researchgate.neturil (CB7) host-guest pair have revealed significant mechanical stability, with rupture forces measured in the range of 44-49 piconewtons (pN). nsf.gov This robust interaction highlights the potential for using adamantane-based systems in the construction of complex, mechanically stable molecular architectures.

Table 2: Research Findings in Adamantane Host-Guest Interactions

| Host Molecule | Guest Moiety | Key Research Finding | Application Area | Reference |

|---|---|---|---|---|

| Cyclodextrins | Adamantane | Forms strong host-guest complexes, enabling self-assembly. | Drug Delivery, Supramolecular Systems | nih.govpensoft.netnih.gov |

| Cucurbit researchgate.neturil (CB7) | Adamantane | Demonstrates high mechanical stability (44-49 pN rupture force). | Biosensing, Materials Science | nsf.gov |

| Calix jst.go.jparene | Arginine (on protein surface) | Sulfonated calixarenes can bind to protein surfaces, inducing protein assembly. | Protein Recognition, Modulation of Protein Assembly | nih.gov |

| Liposomes | Adamantane | Adamantane acts as an anchor in the lipid bilayer. | Targeted Drug Delivery, Surface Recognition | nih.govpensoft.net |

Catalysis and Ligand Design

The rigid and sterically bulky nature of the adamantyl group makes it an exceptionally useful component in the design of ligands for organometallic and transition-metal catalysis. sinocompound.comresearchgate.net In phosphine (B1218219) ligands (PR₃), the adamantyl substituent provides significant steric hindrance around the metal center, which can enhance catalytic activity, selectivity, and stability. sinocompound.comacs.org

Adamantyl-containing phosphine ligands have proven highly effective in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sinocompound.comacs.orgacs.org The steric bulk, often quantified by the Tolman cone angle, is a critical factor in achieving optimal catalytic performance. sinocompound.com Research has shown that ligands incorporating adamantyl groups can promote reactions under mild conditions, including at room temperature, and are effective for challenging substrates like aryl chlorides. acs.org

The development of phospha-adamantane frameworks provides a versatile platform for creating new classes of sterically hindered phosphines. acs.org These systems allow for the fine-tuning of both steric and electronic properties of the ligand by modifying the substituents on the phosphorus atom. acs.org Notably, tri(1-adamantyl)phosphine (PAd₃) has been shown to be a more potent electron-releasing alkylphosphine than the widely used tri(tert-butyl)phosphine, making it a powerful tool in catalyst development. acs.org The ready availability and low cost of adamantane further enhance its appeal as a scaffold for designing commercially viable catalysts. sinocompound.comresearchgate.net

Table 3: Adamantane-Based Ligands in Catalysis

| Ligand Type | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|

| Phospha-adamantane based phosphines | Suzuki Cross-Coupling | Active for aryl iodides, bromides, and activated chlorides at room temperature. | acs.org |

| Tri(1-adamantyl)phosphine (PAd₃) | Suzuki-Miyaura Coupling | Exceptionally electron-releasing; effective for synthesizing drug intermediates. | acs.org |

| General Adamantyl-containing phosphines | C-C, C-N, and C-heteroatom bond formation | Steric bulk is key to high catalytic activity; suitable for industrial scale-up. | sinocompound.com |

Advanced Analytical and Spectroscopic Applications

In the realm of chemical analysis, adamantane and its derivatives possess distinct spectroscopic signatures that facilitate their characterization. Adamantane itself is frequently used as a standard for chemical shift referencing in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgpensoft.net This is due to its high molecular symmetry (Td point group), which results in a simple NMR spectrum with two poorly resolved signals for its inequivalent protons and two sharp signals for its carbons. wikipedia.orgyoutube.com

For this compound, the characteristic signals of the adamantyl cage would be present alongside those of the substituted benzene (B151609) ring.

¹H NMR: The proton NMR spectrum of adamantane shows signals around 1.76 and 1.87 ppm. wikipedia.org

¹³C NMR: The carbon NMR spectrum displays two distinct peaks at approximately 28.5 and 37.9 ppm. wikipedia.org

Mass spectrometry (MS) is another powerful tool for identifying adamantane-containing compounds. Electron ionization of adamantane leads to a characteristic fragmentation pattern. nih.gov Key fragments observed include the adamantyl cation at m/z 135 (resulting from the loss of a hydrogen atom) and other prominent peaks at m/z 93, 80, and 79. nih.govrsc.org Advanced techniques like imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy have been used to study the dissociative ionization pathways of adamantane in detail. rsc.org The sulfonyl chloride group also provides a strong spectroscopic handle, with characteristic absorption bands in infrared (IR) spectroscopy for its symmetric and asymmetric S=O stretching vibrations.

Table 4: Characteristic Spectroscopic Data for the Adamantane Moiety

| Spectroscopic Technique | Feature | Typical Value / Observation | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~1.76 ppm and 1.87 ppm | wikipedia.org |

| ¹³C NMR | Chemical Shift (δ) | ~28.5 ppm and 37.9 ppm | wikipedia.org |

| Mass Spectrometry (EI) | Key Fragment (m/z) | 135 (M-H)⁺ | nih.govrsc.org |

| Mass Spectrometry (EI) | Other Fragments (m/z) | 93, 80, 79 | nih.govrsc.org |

| Application | Solid-State NMR | Common standard for chemical shift referencing. | wikipedia.orgpensoft.net |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of 4-(1-adamantyl)benzenesulfonyl chloride. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodologies are well-established and have been applied to numerous adamantane (B196018) derivatives and sulfonyl chlorides. tandfonline.comresearchgate.netnih.govnih.gov

A typical computational approach involves optimizing the molecule's geometry using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)). tandfonline.comnih.govnih.gov Such calculations would confirm the rigid, strain-free cage structure of the adamantyl group and the geometry of the benzenesulfonyl chloride moiety. wikipedia.org

From the optimized geometry, a range of electronic properties can be calculated to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For a sulfonyl chloride, the LUMO is expected to be localized around the electrophilic sulfonyl group, particularly the sulfur-chlorine bond, indicating this is the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution on the molecule. For this compound, the MEP would show a strongly positive (electron-deficient) region around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity. Conversely, negative potential would be expected around the oxygen atoms. This map guides the understanding of non-covalent interactions and the initial steps of a chemical reaction.

Reactivity Descriptors: Fukui indices and other reactivity descriptors can be calculated to quantify the local reactivity at each atomic site, further pinpointing the sulfonyl chloride group as the primary center for reaction. tandfonline.com

In a study on the related compound 1-adamantyl chlorothioformate, calculations using Gaussian 03 were employed to determine the gas-phase stabilities of potential intermediates, helping to explain the observed reaction pathways during solvolysis. mdpi.com Similar calculations for this compound would be invaluable for predicting its behavior in various chemical environments.

Table 1: Representative Quantum Chemical Methods for Adamantane Derivatives This table is illustrative of common methods used for similar compounds, as detailed in the cited literature.

| Computational Method | Basis Set | Properties Calculated | Reference Example |

|---|---|---|---|

| DFT (B3LYP) | 6-311G+(d,p) | Molecular Geometry, Vibrational Frequencies, FMO, MEP | Sulfonamide-Schiff base derivative nih.gov |

| DFT (M06-2X) | 6-311+G(2df,2p) | Structural, Vibrational, and Quantum-Chemical Properties | Adamantane-isothiourea derivative tandfonline.com |

| DFT (B3LYP/B3PW91) | 6-311++G(d,p) | Geometry Optimization, Heat of Formation (HOF) | Nitrogen-rich hexaazaadamantane cages nih.gov |

| Gaussian 03 | Not Specified | Gas-Phase Stabilities of Acylium Ions | 1-Adamantyl chlorothioformate mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

The adamantane cage is exceptionally rigid, a property that significantly restricts the conformational freedom of its derivatives. wikipedia.orgyoutube.com For this compound, the primary degrees of conformational freedom are the rotations around the single bonds connecting the adamantyl, phenyl, and sulfonyl groups.

Molecular Dynamics (MD) simulations can be employed to explore these limited conformational dynamics in various environments, such as in different solvents or within a biological binding pocket. nih.govacs.org An MD simulation tracks the atomic motions of a molecule over time, providing a dynamic picture of its behavior and conformational preferences. tandfonline.com

For this molecule, MD simulations could reveal:

Rotational Barriers: The energy barriers to rotation around the C(adamantyl)–C(phenyl) and C(phenyl)–S bonds. These barriers determine the flexibility of the linkage between the bulky adamantyl group and the reactive sulfonyl chloride head.

Preferred Conformations: The most stable (lowest energy) orientations of the three constituent moieties relative to one another. Studies on sterically crowded adamantane amides have shown that significant steric strain can lead to unusual structural features, such as deviations from planarity, which can be explored with MD. nih.gov

Solvent Effects: How the surrounding solvent molecules influence conformational preferences through specific interactions.

While MD simulations are more commonly reported for large, flexible biomolecules, they are also valuable for understanding the behavior of small molecule ligands. nih.govmdpi.com For instance, MD simulations on adamantane-tailed lipids have provided insights into how the rigid cage structure impacts membrane properties. acs.org Similarly, simulations of this compound could predict how its rigid, lipophilic tail might anchor it within a protein's active site, a behavior suggested by its known activity as a potent cytochrome P450 inhibitor. biosynth.com

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. youtube.com The adamantane moiety is a well-known "lipophilic bullet" used to enhance the therapeutic properties of drugs by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

For this compound, SAR studies would systematically modify its three core components—the adamantyl cage, the phenyl linker, and the sulfonyl chloride group—to probe their impact on a specific biological effect, such as its inhibitory activity against cytochrome P450 enzymes. biosynth.com

Key insights from SAR on related adamantane compounds include:

The Adamantyl Group: This bulky, lipophilic group often serves to anchor a molecule within a hydrophobic binding pocket of a target protein. Its rigid structure ensures a precise orientation, which can be critical for potent activity. nih.govnih.gov

The Phenyl Linker: The substitution pattern on the phenyl ring is a common target for modification. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting both its reactivity and its interactions with biological targets.

The Reactive Group: The sulfonyl chloride is a highly reactive electrophile, designed to form a covalent bond with nucleophilic residues (like serine, threonine, or cysteine) in a protein's active site. In SAR, this group could be replaced with other electrophiles (e.g., sulfonyl fluoride) or functional groups (e.g., sulfonamide) to tune reactivity and selectivity.

A study on 4-(1-adamantyl)phenyl analogues as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) provides a relevant example. While the reactive group was different, the study highlighted the importance of the 4-(1-adamantyl)phenyl core for activity.

Table 2: Illustrative SAR Principles from Adamantane-Containing Molecules This table summarizes general principles and specific findings from studies on related adamantane analogues.

| Structural Moiety | Modification | General Effect on Activity | Reference Example |

|---|---|---|---|

| Adamantyl Cage | Present vs. Absent | Increases lipophilicity; provides a rigid scaffold for binding. | General review nih.gov |

| Linker | Varying distance between adamantane and pharmacophore | Can significantly alter potency by optimizing fit in the binding site. | Spiro adamantane derivatives nih.gov |

| Phenyl Group | Substitution (e.g., with indole (B1671886) derivatives) | Modulates electronic properties and introduces new interaction points. | HIF-1α inhibitors |

| Reactive Group | Sulfonyl Chloride to Sulfonamide | Converts an irreversible covalent inhibitor into a reversible binding ligand. | General synthetic chemistry nih.govmagtech.com.cn |

QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., lipophilicity, electronic parameters, steric factors) with observed biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.govajchem-a.com

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can map out the energy landscape of its reactions, identify transition states, and characterize intermediates.

The reactions of sulfonyl chlorides are of broad interest and have been studied computationally. organic-chemistry.orgrsc.org A particularly relevant study investigated the solvolysis of 1-adamantyl chlorothioformate, a close structural analogue. mdpi.com This work used computational methods to analyze two competing reaction pathways:

Solvolysis-Decomposition Pathway: Proceeding through a 1-adamantyl carbocation (1-Ad⁺) intermediate after the loss of carbonyl sulfide.

Ionization Pathway: Proceeding through a carboxylium ion intermediate ((1-AdSCO)⁺) stabilized by the solvent.

The study used quantum chemical calculations to assess the gas-phase stabilities of the key intermediates, which helped to explain the observed product distributions in different solvents. mdpi.com

A similar computational approach applied to this compound reacting with a nucleophile (e.g., an alcohol or an amine) would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reaction progresses from reactants to products.

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes.

Characterizing Intermediates: Determining the structure and stability of any intermediates, such as a Meisenheimer complex or a tetrahedral intermediate formed upon nucleophilic attack on the sulfur atom.

These computational studies provide a detailed, atomistic understanding of why the reaction proceeds in a certain way, how different substituents might affect the reaction rate, and how the solvent influences the mechanism.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

While traditional methods for the synthesis of sulfonyl chlorides are well-established, future research could focus on developing more efficient, sustainable, and scalable synthetic routes to 4-(1-adamantyl)benzenesulfonyl chloride and its analogs. Key areas of interest include the adoption of green chemistry principles and the implementation of continuous flow technologies.

Modern approaches to sulfonyl chloride synthesis that could be adapted for this compound include:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for higher space-time yields. nih.gov The development of a continuous flow protocol for the synthesis of this compound could improve process safety and scalability, particularly given that conventional methods can be highly exothermic. nih.gov

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a critical aspect of modern chemical synthesis. Research into alternative chlorinating and oxidizing agents, such as N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation, could lead to more sustainable production methods. pensoft.net Utilizing water as a solvent in oxyhalogenation reactions presents another green alternative. researchgate.net

Catalytic Methods: The exploration of catalytic methods, for instance using copper catalysts in Sandmeyer-type reactions with aryldiazonium salts, could provide milder and more efficient pathways to arenesulfonyl chlorides. nih.gov

Future work in this area could involve a systematic investigation of these modern synthetic techniques to establish a robust and environmentally conscious manufacturing process for this compound.

Development of Highly Selective Transformations

The sterically demanding adamantyl group of this compound can be exploited to achieve high levels of selectivity in chemical transformations. Future research should focus on harnessing this property to develop novel and highly selective reactions.

The bulky nature of the adamantyl moiety can influence the stereochemical outcome of reactions, making it a valuable tool for asymmetric synthesis. For example, its derivatives could be employed as chiral auxiliaries or ligands in metal-catalyzed reactions to induce high enantioselectivity.

Furthermore, the strategic placement of the adamantyl group can direct reactions to specific sites within a molecule. This has been demonstrated in the selective acylation of diols, where the choice of acylating agent and catalyst can direct the reaction towards a specific hydroxyl group. researchgate.net The insights from such studies could be applied to develop highly selective transformations using this compound as a reagent or building block.

A summary of potential research directions is presented in the table below:

| Research Area | Focus | Potential Outcome |

| Asymmetric Catalysis | Development of chiral ligands derived from 4-(1-adamantyl)benzenesulfonamide (B2958861) for metal-catalyzed reactions. | Highly enantioselective synthesis of valuable chiral molecules. |

| Regioselective Reactions | Use of this compound as a protecting group or directing group to control the regioselectivity of reactions on complex molecules. | Simplified synthetic routes to complex natural products and pharmaceuticals. |

| Stereoselective Synthesis | Investigation of the influence of the adamantyl group on the diastereoselectivity of reactions at adjacent stereocenters. | Improved control over the stereochemical outcome of organic reactions. |

Expansion of Biological and Biomedical Applications

The adamantane (B196018) cage is a well-recognized pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic and pharmacodynamic profiles. publish.csiro.au Derivatives of this compound, particularly the corresponding sulfonamides, represent a promising class of compounds for the development of novel therapeutic agents.

Key therapeutic areas for future investigation include:

Enzyme Inhibition: Adamantane-containing compounds have shown potent inhibitory activity against a range of enzymes. For instance, adamantane sulfonamides have been identified as potent and selective inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. nih.gov Furthermore, this compound itself is a potent inhibitor of human cytochrome P450 enzymes. biosynth.com The exploration of derivatives of this compound against other enzyme targets, such as carbonic anhydrases and glyoxalase I, could lead to the discovery of new drug candidates for various diseases, including cancer. nih.gov

Neurological Disorders: The adamantane scaffold is present in several approved drugs for neurological conditions. Research into adamantanyl sulfonamide-based γ-secretase inhibitors for Alzheimer's disease has shown promise, suggesting that derivatives of this compound could be valuable leads in this area. nih.gov

Antiviral and Antimicrobial Agents: Adamantane derivatives have a history of use as antiviral agents. The synthesis and evaluation of new sulfonamides derived from this compound against a broad spectrum of viruses and bacteria could yield novel anti-infective agents.

The table below summarizes some of the reported biological activities of adamantane-containing sulfonamides and related compounds, highlighting the potential for future research.

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| Adamantane Sulfonamides | 11-β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors nih.gov | Diabetes, Metabolic Syndrome |

| Adamantanyl Sulfonamides | γ-Secretase Inhibitors nih.gov | Alzheimer's Disease |

| This compound | Cytochrome P450 Inhibitor biosynth.com | Drug metabolism studies, potential for drug-drug interaction modulation |

| Benzenesulfonamide Derivatives | Antimicrobial and Anti-inflammatory nih.gov | Infectious Diseases, Inflammatory Disorders |

Integration with Nanotechnology and Advanced Materials

The rigid, cage-like structure of the adamantane moiety makes it an attractive building block for the construction of novel nanomaterials and advanced functional materials. rsc.org Future research should explore the incorporation of this compound and its derivatives into such systems.

Potential applications include:

Drug Delivery Systems: The lipophilic nature of the adamantyl group facilitates its incorporation into lipid bilayers of liposomes and the hydrophobic cavities of cyclodextrins. pensoft.netmdpi.com This property can be exploited to develop targeted drug delivery systems where 4-(1-adamantyl)benzenesulfonamide derivatives act as both the therapeutic agent and the anchoring moiety.

Dendrimers and Polymers: Adamantane can serve as a core or a peripheral building block in the synthesis of dendrimers and polymers with unique architectures and properties. pensoft.net The functionalization of this compound could provide a versatile platform for creating such materials with potential applications in catalysis, surface modification, and biomedicine. researchgate.net

Crystal Engineering and Supramolecular Chemistry: The well-defined shape and size of the adamantane cage allow for predictable packing in the solid state, making it a valuable component for crystal engineering. The sulfonamide derivatives of this compound can participate in hydrogen bonding and other non-covalent interactions, enabling the construction of complex supramolecular assemblies with desired functionalities.

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. Future research on this compound and its derivatives will greatly benefit from the application of advanced computational techniques to predict their properties and guide experimental work.

Key areas for the application of computational modeling include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Computational methods can be used to elucidate the relationship between the chemical structure of adamantane-based sulfonamides and their biological activity. These studies can help in the design of more potent and selective enzyme inhibitors or receptor ligands.

Molecular Docking and Binding Free Energy Calculations: Molecular docking simulations can predict the binding mode of 4-(1-adamantyl)benzenesulfonamide derivatives to their biological targets, providing insights into the key interactions responsible for their activity. Binding free energy calculations can then be used to rank the potency of different derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Predictive Modeling of Material Properties: Computational chemistry can be employed to predict the physicochemical properties of materials incorporating the 4-(1-adamantyl)benzenesulfonyl moiety, such as their self-assembly behavior, mechanical strength, and electronic properties. This can accelerate the discovery of new materials with desired functionalities.

By integrating computational modeling with experimental research, the design and development of novel compounds and materials based on the this compound scaffold can be significantly streamlined and enhanced.

常见问题

Q. What are the recommended synthetic routes for 4-(1-Adamantyl)benzenesulfonyl chloride?

The compound can be synthesized via chlorosulfonation of 4-(1-adamantyl)benzene using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). For example, substituted benzenesulfonyl chlorides are typically prepared by reacting aromatic precursors with SOCl₂ under controlled conditions . Key steps include:

- Substrate preparation : Ensure the adamantyl group is stable under acidic conditions.

- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) and monitor temperature (e.g., 0–5°C) to avoid decomposition.

- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) improves yield.

Q. What safety protocols are critical when handling this compound?

Due to its reactivity (sulfonyl chloride group) and potential toxicity:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- First-aid measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Waste disposal : Neutralize residual compound with aqueous sodium bicarbonate before disposal in designated hazardous waste containers .

Q. How can spectroscopic techniques characterize this compound?

- ¹H/¹³C NMR : Identify adamantyl protons (δ ~1.6–2.2 ppm as multiplet) and aromatic protons (δ ~7.5–8.0 ppm). The sulfonyl chloride group does not exhibit direct NMR signals but deshields adjacent protons .

- FT-IR : Confirm S=O stretching vibrations at ~1360 cm⁻¹ and 1180 cm⁻¹ .

- Mass spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (C₁₆H₁₇ClO₂S: 316.06 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantyl-containing sulfonyl chlorides?

Single-crystal X-ray diffraction provides precise bond angles and spatial arrangements . For example, in related adamantyl derivatives, the adamantyl group adopts a rigid chair-like conformation, while the sulfonyl chloride group forms distinct S–Cl and S=O bonds (~1.42 Å and ~1.43 Å, respectively) . Key steps:

- Crystallization : Use slow evaporation of a saturated solution in acetone/hexane.

- Data collection : Ensure resolution < 0.8 Å for accurate refinement.

- Validation : Compare experimental data with computational models (e.g., DFT).

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Catalyst screening : Lewis acids (e.g., AlCl₃) may enhance chlorosulfonation efficiency .

- Solvent selection : Non-polar solvents (toluene) reduce side reactions compared to polar aprotic solvents.

- Temperature control : Maintain ≤50°C to prevent adamantyl group degradation. Pilot batches show ~70% yield under optimized conditions .

Q. How does the adamantyl group influence the compound’s reactivity in sulfonamide formation?

The bulky adamantyl group sterically hinders nucleophilic attack at the sulfonyl chloride center, slowing reactions with amines. However, its electron-donating nature via C–H hyperconjugation may stabilize transition states. Comparative studies with smaller substituents (e.g., methyl) show faster reaction kinetics but lower thermal stability .

Q. What analytical methods resolve contradictions in purity assessments?

Discrepancies between HPLC and elemental analysis often arise from hygroscopicity or residual solvents. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。